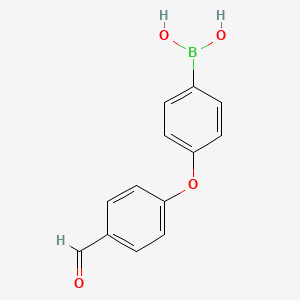

N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

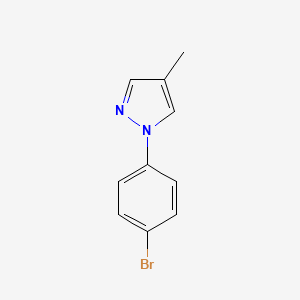

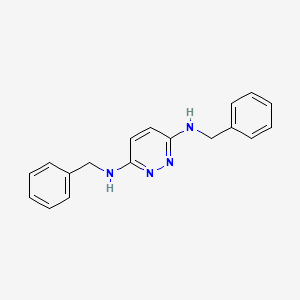

“N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide” is a complex organic compound. The “tert-butyl” part refers to a functional group (C4H9) derived from butane and featuring three methyl groups attached to a central carbon . The “isothiocyanato” part suggests the presence of an isothiocyanate group (-N=C=S), which is a functional group containing a nitrogen, a carbon, and a sulfur atom. The “benzenesulfonamide” part indicates a benzene ring attached to a sulfonamide group (-S(=O)2-NH2).

Synthesis Analysis

While specific synthesis methods for “N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide” are not available, N-tert-butyl amides can be synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide” would depend on its specific structure. Tert-butyl groups, for example, are known to be highly reactive .

Scientific Research Applications

Synthesis of N-Heterocycles via Sulfinimines

The compound is used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

PDE4 Inhibitor for Anti-Inflammatory Diseases

The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases . In the synthetic route to enantiopure derivatives, the preference to tert-butanesulfinamide over p-toluenesulfinamide has been illustrated based on the resultant yield and diastereoselectivity .

Synthesis of N-tert-butyl Amides

An efficient, mild and inexpensive synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under the solvent-free conditions is described .

Drug Synthesis

The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Production of Methyl Tertiary Butyl Ether and Ethyl Tertiary Butyl Ether

It acts as an intermediate in the production of methyl tertiary butyl ether and ethyl tertiary butyl ether by reaction with methanol and ethanol .

Preparation of tert-butyl Chloride, tert-butyl Hydroperoxide, Isobutylene and Methyl Methacrylate

It is also used in the preparation of tert-butyl chloride, tert-butyl hydroperoxide, isobutylene and methyl methacrylate .

Future Directions

properties

IUPAC Name |

N-tert-butyl-4-isothiocyanatobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-11(2,3)13-17(14,15)10-6-4-9(5-7-10)12-8-16/h4-7,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMLGYKFFPJYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2607409.png)

![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)

![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)